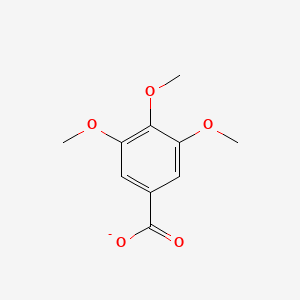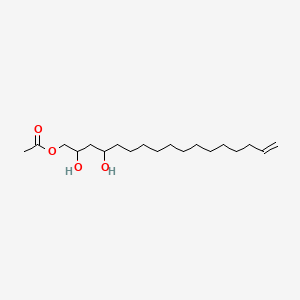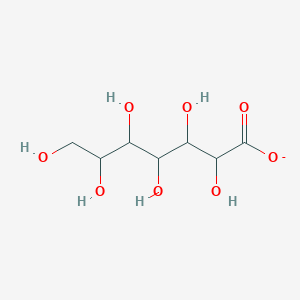
GS4012 free base(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS4012 free base(1+) is a pyridinium ion obtained by protonation of the pyridine nitrogen of GS4012 free base. It is a conjugate acid of a GS4012 free base.
Scientific Research Applications
Quantum Mechanical/Molecular Mechanical Free Energy Simulations : A study conducted by Zhang et al. (2014) in the field of molecular simulations, specifically focused on the glmS ribozyme self-cleavage mechanism. This type of research is crucial for understanding molecular interactions and could be relevant for exploring the properties of GS4012 free base(1+) (Zhang et al., 2014).
Genome Sequence Archive (GSA) Family : The GSA family, as described by Chen et al. (2021), focuses on archiving raw sequence data, which is vital for genetic and molecular biology research. This could be relevant for studies involving GS4012 free base(1+) in the context of genetic research (Chen et al., 2021).
Graph Signal Processing in Biology : Ortega et al. (2017) discuss the application of graph signal processing in biological data analysis, which might be relevant for analyzing complex data sets related to GS4012 free base(1+) research (Ortega et al., 2017).
Professional Development in Science Education : Research on the effective research-based characteristics of professional development in science (Cormas & Barufaldi, 2011) could be indirectly relevant to training researchers who might work with substances like GS4012 free base(1+) (Cormas & Barufaldi, 2011).
Good Scientific Practice in Research : A study on good scientific practice in magneto- and electroencephalography research (Niso et al., 2021) discusses standards and guidelines crucial for high-quality scientific work, which is applicable to any field, including research on GS4012 free base(1+) (Niso et al., 2021).
properties
Product Name |
GS4012 free base(1+) |
|---|---|
Molecular Formula |
C14H16NOS+ |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H15NOS/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-7,9-10H,8,11H2,1H3/p+1 |
InChI Key |
IUWQYMDPRUPDGB-UHFFFAOYSA-O |
SMILES |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)
![N-[2-(1-tert-butyl-3,4,6-trimethyl-5-pyrazolo[3,4-b]pyridinyl)ethyl]carbamic acid ethyl ester](/img/structure/B1228280.png)
![N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide](/img/structure/B1228281.png)



![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)

![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)


![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)
